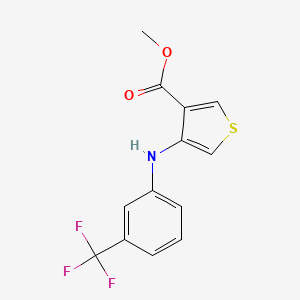![molecular formula C14H18O B13740158 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one CAS No. 3488-53-7](/img/structure/B13740158.png)
3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a phenyl ring substituted with an isopropyl group and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one typically involves the aldol condensation reaction. This reaction is carried out between an aromatic aldehyde and a ketone under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of (Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one: The trans isomer of the compound, which may have different chemical and biological properties.
4-(4-propan-2-ylphenyl)butan-2-one: A related compound lacking the double bond, which may affect its reactivity and applications.
Uniqueness
(Z)-3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one is unique due to its specific structural features, such as the presence of the (Z)-configuration and the combination of aromatic and aliphatic moieties
Propriétés
Numéro CAS |
3488-53-7 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H18O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h5-10H,1-4H3 |
Clé InChI |
WBHFPFIOLVKAIH-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


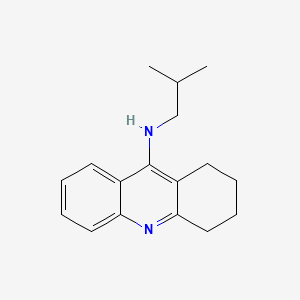


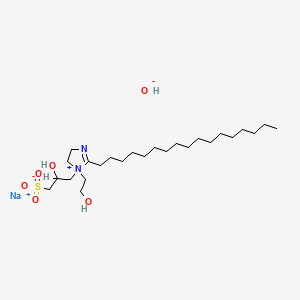


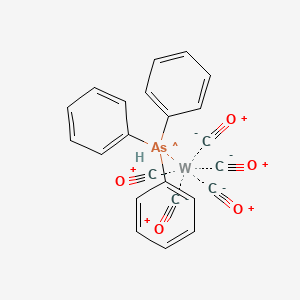
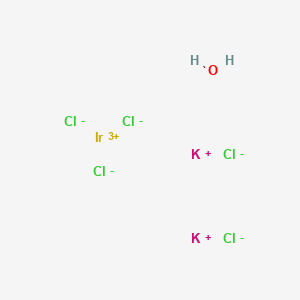
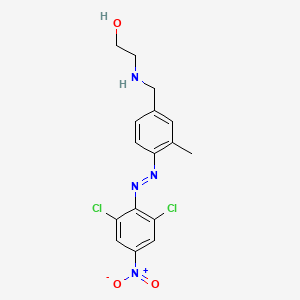
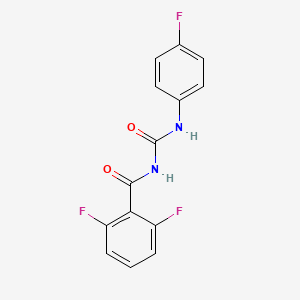
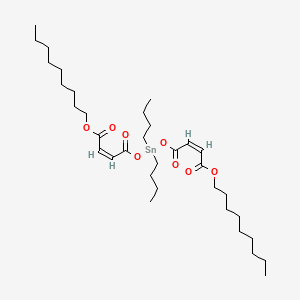
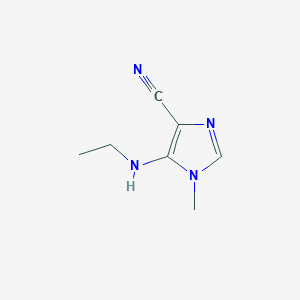
![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
